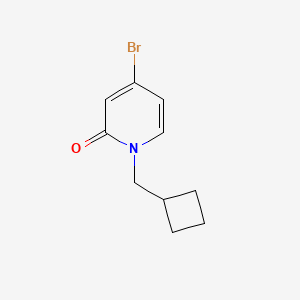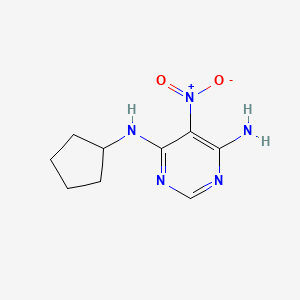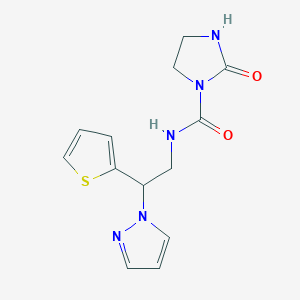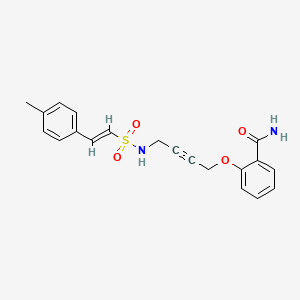
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, also known as 4-Bromo-1-cyclobutylmethyl-2-pyridinone, is a heterocyclic organic compound with a molecular formula of C9H9BrNO. It is a colorless solid that is insoluble in water, but soluble in organic solvents. This compound is of particular interest due to its potential applications in the fields of organic synthesis, medicinal chemistry, and material science. In addition, 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one has been studied for its potential use as a pharmaceutical agent, as well as a chemical intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one serves as an intermediate in the synthesis of biologically active compounds. For instance, (Wang et al., 2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlighting its importance in developing novel pharmaceuticals.
Quantum Mechanical Investigations : The compound is also a subject of quantum mechanical studies to understand its properties and potential applications. For example, (Ahmad et al., 2017) conducted Density Functional Theory (DFT) studies on pyridine derivatives, including those related to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, to explore their reactivity indices and potential as chiral dopants in liquid crystals.
Development of Coordination Polymers : This compound is used in the synthesis of coordination polymers, which have applications in areas like luminescent probes. (Zhao et al., 2004) synthesized heterometallic coordination polymers with 1D channels using a derivative of pyridine-2,6-dicarboxylic acid, demonstrating their use as selective luminescent probes.
Antimicrobial Activity : Derivatives of this compound have been explored for their antimicrobial properties. For instance, (Bogdanowicz et al., 2013) evaluated cyanopyridine derivatives for their effectiveness against various bacteria.
Photoinduced Reactions : The compound's derivatives are studied for their photochemical properties. Research by (Vetokhina et al., 2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, related to 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, revealed insights into their photoinduced tautomerization.
Environmental Applications : The compound has potential in environmental applications. For instance, (Sahiner & Yasar, 2013) synthesized poly(4-vinyl pyridine) particles modified with different functional groups, including derivatives of 4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one, for applications like antimicrobial effects and reagent absorption.
Eigenschaften
IUPAC Name |
4-bromo-1-(cyclobutylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-5-12(10(13)6-9)7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCMSQDTJHPGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CC(=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(cyclobutylmethyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2823001.png)
![methyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823004.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)
![2-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-3-oxo-propanenitrile](/img/structure/B2823007.png)





![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2823020.png)
![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolecarboxamide](/img/structure/B2823021.png)
![1-(2,4-Dimethylphenyl)-4-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)
